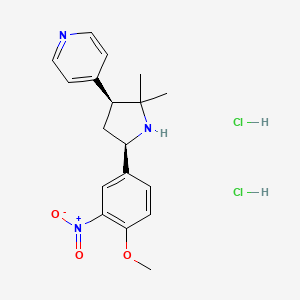
Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- is a complex organic compound with a unique structure It is characterized by the presence of a pyridine ring, a pyrrolidine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- typically involves multiple steps. The process begins with the formation of the pyridine ring, followed by the introduction of the pyrrolidine ring and the nitrophenyl group. The final step involves the formation of the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction conditions and the use of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and pyrrolidine-containing molecules. Examples include:
- Pyridine, 4-(2,2-dimethyl-5-(4-methoxyphenyl)-3-pyrrolidinyl)-, dihydrochloride
- Pyridine, 4-(2,2-dimethyl-5-(4-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride
Uniqueness
What sets Pyridine, 4-(2,2-dimethyl-5-(4-methoxy-3-nitrophenyl)-3-pyrrolidinyl)-, dihydrochloride, cis-(±)- apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61196-68-7 |
|---|---|
Molecular Formula |
C18H23Cl2N3O3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[(3S,5R)-5-(4-methoxy-3-nitrophenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C18H21N3O3.2ClH/c1-18(2)14(12-6-8-19-9-7-12)11-15(20-18)13-4-5-17(24-3)16(10-13)21(22)23;;/h4-10,14-15,20H,11H2,1-3H3;2*1H/t14-,15+;;/m0../s1 |
InChI Key |
OOOURRLUQVTYAQ-FZMMWMHASA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H](N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=NC=C3)C.Cl.Cl |
Canonical SMILES |
CC1(C(CC(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=NC=C3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


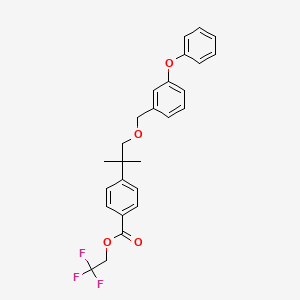
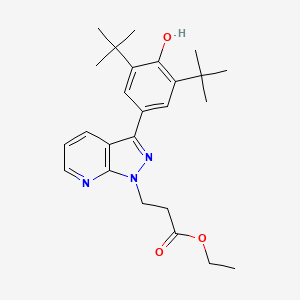

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
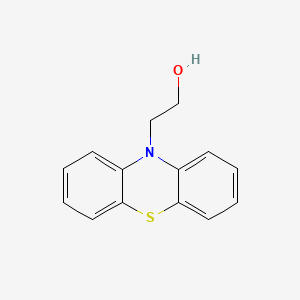
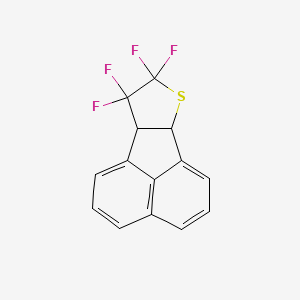
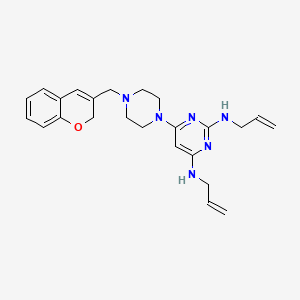
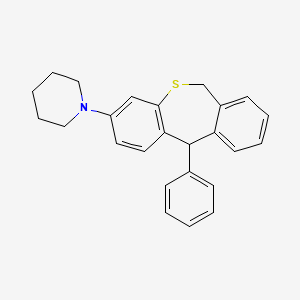
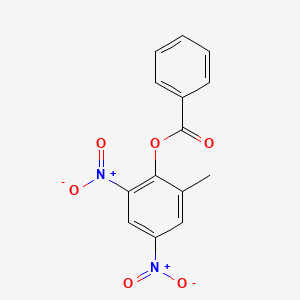
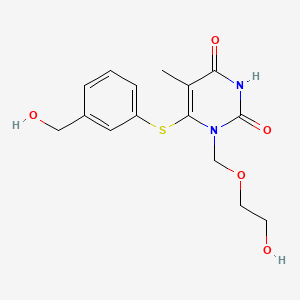
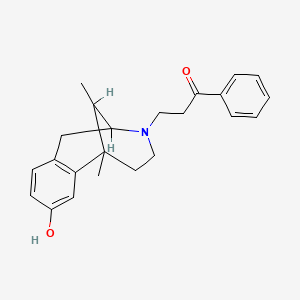
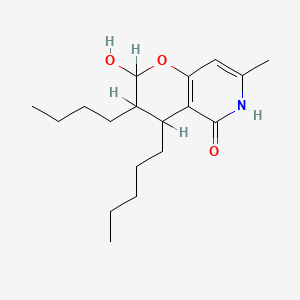
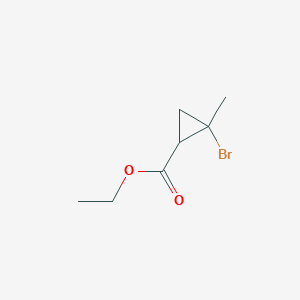
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
